molecular formula C23H20ClN3O2 B2963872 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide CAS No. 1286703-04-5

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide

Cat. No.: B2963872
CAS No.: 1286703-04-5
M. Wt: 405.88
InChI Key: PLRJFYYGRAMBNC-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine derivatives are being studied for their potential in cancer therapy. They have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .


Synthesis Analysis

The synthesis of these derivatives is a topic of ongoing research. One study reported the synthesis of a series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives in one to two steps by utilizing a post-Ugi modification strategy .

Scientific Research Applications

Molecular Design and Pharmacological Applications

A study by Shibuya et al. (2018) discussed the discovery of a clinical candidate, K-604, for the treatment of diseases involving ACAT-1 overexpression. This compound was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showing significant selectivity and improved aqueous solubility and oral absorption compared to previous compounds. This research exemplifies the process of molecular design leading to the development of therapeutically relevant molecules (Shibuya et al., 2018).

NMR Study of Tautomerism

Katritzky and Ghiviriga (1995) conducted an NMR study on the tautomerism of 2-acylaminopyridines, demonstrating the application of NMR spectroscopy in understanding the tautomeric forms of heteroaromatic compounds. This type of study could be relevant for analyzing the structural properties and behavior of compounds like 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide (Katritzky & Ghiviriga, 1995).

Corrosion Inhibitor Applications

Yıldırım and Cetin (2008) explored the synthesis and evaluation of acetamide derivatives as corrosion inhibitors. Although the specific compound was not studied, the methodologies and evaluations presented in this research could be adapted to study the corrosion inhibition properties of similar acetamide derivatives (Yıldırım & Cetin, 2008).

Synthetic Methodologies

Ikeda et al. (1998) investigated the triethylborane-mediated atom-transfer cyclisation of 2-iodo-N-(prop-2-enyl)acetamides, a method that could potentially be applied to the synthesis of pyrrolidin-2-ones. Similar synthetic strategies might be applicable to the synthesis or modification of this compound and related compounds (Ikeda et al., 1998).

Future Directions

The future directions of research on these compounds involve further development and optimization of FGFR inhibitors for cancer therapy . This includes the development of more potent inhibitors and the investigation of their efficacy in preclinical and clinical studies .

Properties

IUPAC Name

2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2/c24-20-9-5-4-8-19(20)14-25-21(28)16-27-13-11-18-10-12-26(22(18)23(27)29)15-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRJFYYGRAMBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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